AChE Inhibition Potency: Essential Role of the Methoxy Group in Achieving Sub‑Micromolar IC₅₀
In a library of (Z)-acrylonitrile analogs derived from p‑nitrophenylacetonitrile, the derivative featuring a para‑methoxyphenyl substituent (compound 2a) exhibited an IC₅₀ of 0.20 μM against acetylcholinesterase (AChE) [1]. In contrast, analogs lacking the para‑methoxy group showed no measurable inhibition, establishing this moiety as essential for activity [2]. While the target compound 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile serves as a precursor to such acrylonitriles, the structure‑activity relationship underscores the critical role of the methoxy substituent in conferring biological activity [3].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 μM (for derivative 2a) |
| Comparator Or Baseline | Analog lacking para‑methoxy group (no inhibition detected) |
| Quantified Difference | >1000‑fold improvement in potency |
| Conditions | In vitro AChE inhibition assay using acetylcholine iodide as substrate |
Why This Matters
This demonstrates that the methoxy group is not a mere inert substituent but a pharmacophoric element essential for biological activity, guiding medicinal chemists to select methoxylated building blocks over non‑methoxylated analogs for AChE‑targeted projects.
- [1] Parveen, M., Malla, A. M., Alam, M., Ahmad, M., & Rather, S. R. (2014). Stereoselective synthesis of Z‑acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies. New Journal of Chemistry, 38(4), 1655–1667. DOI: 10.1039/C3NJ01384G View Source
- [2] BindingDB. (n.d.). BDBM50161486. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50161486 View Source
- [3] Cid, M. B., Duce, S., Morales, S., Rodrigo, E., & Ruano, J. L. G. (2010). Nitrophenylacetonitriles as Versatile Nucleophiles in Enantioselective Organocatalytic Conjugate Additions. Organic Letters, 12(16), 3586–3589. DOI: 10.1021/ol101178u View Source
